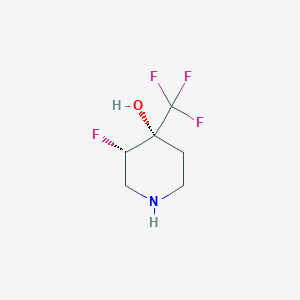
5-Nitroisochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitroisochroman is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocyclic compounds The structure of this compound consists of a benzene ring fused to a tetrahydrofuran ring, with a nitro group (-NO2) attached to the fifth position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisochroman typically involves the nitration of isochroman. One common method is the electrophilic nitration of isochroman using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalytic systems and green chemistry approaches can improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitroisochroman undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-Aminoisochroman.
Substitution: Various substituted isochroman derivatives.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: 5-Nitroisochroman is used in the synthesis of materials with specific optical and electronic properties, making it valuable in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 5-Nitroisochroman and its derivatives often involves interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the generation of reactive oxygen species (ROS) and the modulation of signaling pathways, contributing to the compound’s antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Isochroman: The parent compound without the nitro group.
5-Aminoisochroman: The reduced form of 5-Nitroisochroman.
Nitrobenzene: A simpler aromatic compound with a nitro group.
Comparison: this compound is unique due to the presence of both the isochroman ring system and the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to isochroman, the nitro group in this compound enhances its electrophilic character, making it more reactive in substitution and reduction reactions. Compared to nitrobenzene, the isochroman ring provides additional sites for functionalization and potential biological interactions.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
5-nitro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9NO3/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-3H,4-6H2 |
InChI-Schlüssel |
IOAWMDBMHTVKKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1C(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15330813.png)
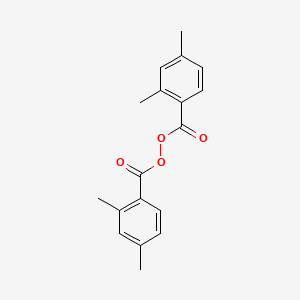
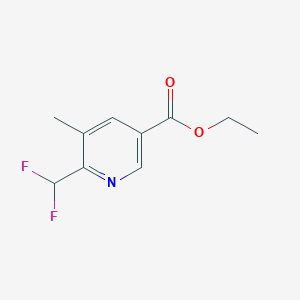

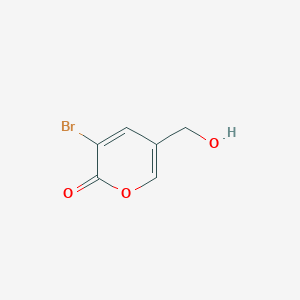
![3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15330840.png)
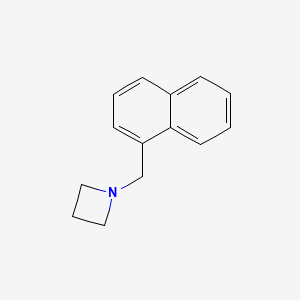
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15330863.png)
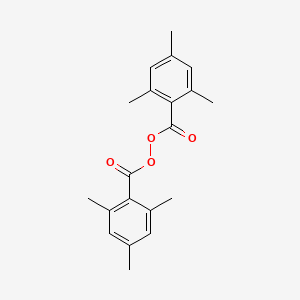
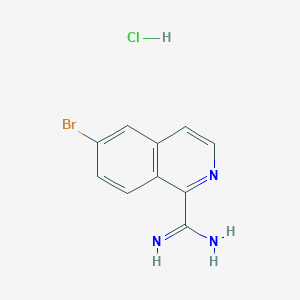
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15330872.png)
